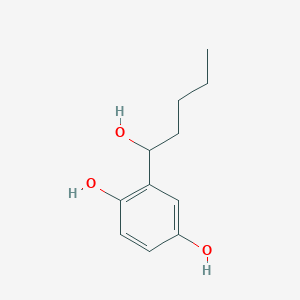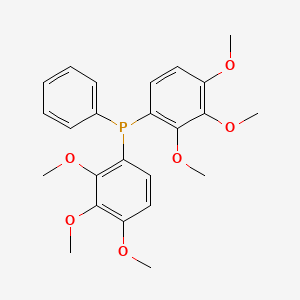
Phenylbis(2,3,4-trimethoxyphenyl)phosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenylbis(2,3,4-trimethoxyphenyl)phosphane is an organophosphorus compound characterized by the presence of a phosphane group bonded to a phenyl ring and two 2,3,4-trimethoxyphenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenylbis(2,3,4-trimethoxyphenyl)phosphane typically involves the reaction of a phosphane precursor with 2,3,4-trimethoxyphenyl derivatives under controlled conditions. One common method involves the use of a Grignard reagent, such as phenylmagnesium bromide, which reacts with a phosphorus trichloride derivative to form the desired compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is followed by purification steps to isolate the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
Phenylbis(2,3,4-trimethoxyphenyl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphane to its corresponding phosphine.
Substitution: The phenyl and trimethoxyphenyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under specific conditions to achieve substitution.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted derivatives with various functional groups.
科学研究应用
Phenylbis(2,3,4-trimethoxyphenyl)phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal-phosphine complexes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism by which Phenylbis(2,3,4-trimethoxyphenyl)phosphane exerts its effects involves its ability to act as a ligand, forming complexes with metal ions. These complexes can participate in various catalytic cycles, facilitating chemical transformations. The molecular targets include metal centers in enzymes and synthetic catalysts, and the pathways involved often relate to electron transfer and coordination chemistry.
相似化合物的比较
Similar Compounds
Tris(2,4,6-trimethoxyphenyl)phosphine: Known for its strong Lewis-basic properties and use as an organocatalyst.
Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide: Used as a photoinitiator in polymerization reactions.
Uniqueness
Phenylbis(2,3,4-trimethoxyphenyl)phosphane is unique due to its specific substitution pattern on the phenyl rings, which imparts distinct electronic and steric properties. This makes it particularly effective in certain catalytic applications where other similar compounds may not perform as well.
属性
CAS 编号 |
91121-26-5 |
|---|---|
分子式 |
C24H27O6P |
分子量 |
442.4 g/mol |
IUPAC 名称 |
phenyl-bis(2,3,4-trimethoxyphenyl)phosphane |
InChI |
InChI=1S/C24H27O6P/c1-25-17-12-14-19(23(29-5)21(17)27-3)31(16-10-8-7-9-11-16)20-15-13-18(26-2)22(28-4)24(20)30-6/h7-15H,1-6H3 |
InChI 键 |
VWSSOSUSCXKKKL-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=C(C=C1)P(C2=CC=CC=C2)C3=C(C(=C(C=C3)OC)OC)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


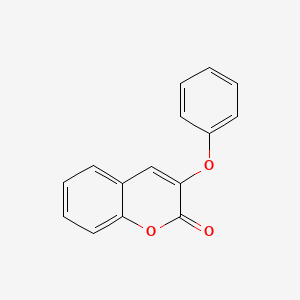
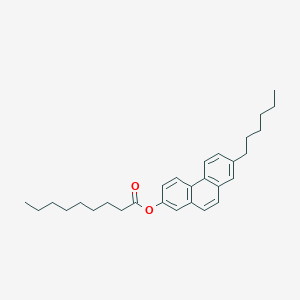
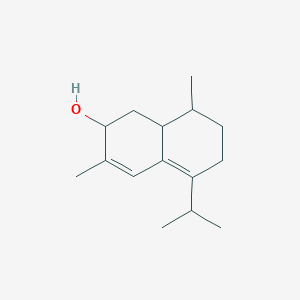
![S-Heptyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14351322.png)
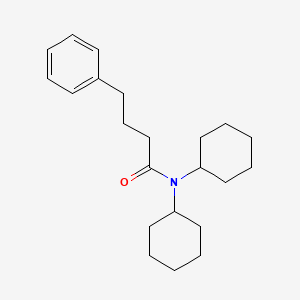
![3-(2,4,6-Trimethylphenyl)-3a,4,5,6a-tetrahydrothieno[3,2-d][1,2]oxazole](/img/structure/B14351335.png)
![2,6-Bis{[(3-aminopropyl)amino]methyl}-4-methylphenol](/img/structure/B14351345.png)
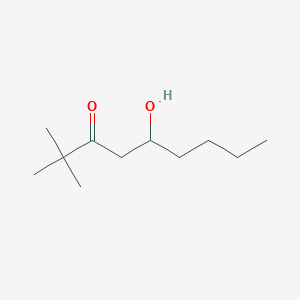
![3-{[(Octadecan-4-yl)oxy]carbonyl}henicosanoate](/img/structure/B14351355.png)
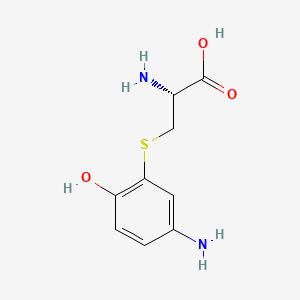
![2-[(E)-2-(4-nitrophenyl)ethenyl]benzoic acid](/img/structure/B14351362.png)
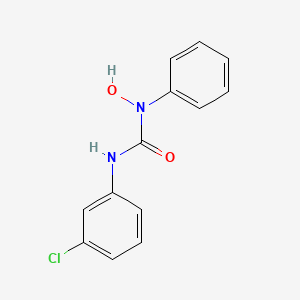
![{4-[(2-Cyanoethyl)(2-phenoxyethyl)amino]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14351379.png)
